molecular formula C7H7BrF2O B13021340 5-Bromo-2,3-difluorobenzene methanol

5-Bromo-2,3-difluorobenzene methanol

Cat. No.: B13021340
M. Wt: 225.03 g/mol
InChI Key: LNCTZFRVTSNXQH-UHFFFAOYSA-N
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Description

5-Bromo-2,3-difluorobenzene methanol is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a methanol group. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 5-bromo-2,3-difluorobenzene with formaldehyde in the presence of a base to form the methanol derivative .

Industrial Production Methods

Industrial production of 5-Bromo-2,3-difluorobenzene methanol may involve large-scale bromination and fluorination processes followed by methanol addition. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,3-difluorobenzene methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-2,3-difluorobenzene methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,3-difluorobenzene methanol depends on the specific application and reaction it is involved inThis makes the benzene ring more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,3-difluorobenzene methanol is unique due to the presence of both bromine and fluorine atoms along with a methanol group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Biological Activity

5-Bromo-2,3-difluorobenzene methanol, with the molecular formula C₇H₅BrF₂O and a molecular weight of approximately 223.02 g/mol, possesses a unique structure that includes a bromine atom and two fluorine atoms on a benzene ring along with a hydroxymethyl group. This configuration is significant as it influences the compound's reactivity and potential interactions with biological systems. The biological activity of this compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

The presence of halogen atoms (bromine and fluorine) enhances the compound's polarity, which can affect its solubility and interaction with biological molecules. The hydroxymethyl group provides opportunities for hydrogen bonding, potentially increasing binding affinities to various biological targets.

Antimicrobial Properties

Research on structurally similar compounds suggests that this compound may exhibit antimicrobial activity. Compounds with halogen substituents have been shown to interact effectively with bacterial cell membranes, leading to increased permeability and cell death. For example, studies have indicated that fluorinated phenolic compounds can inhibit the growth of various pathogens.

Anticancer Potential

The anticancer properties of halogenated benzene derivatives are well-documented. Similar compounds have demonstrated cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies indicate that this compound may also possess such properties, warranting further investigation into its efficacy against specific cancer types.

Structure-Activity Relationship (SAR)

The structural characteristics of this compound play a crucial role in its biological activity. The following table summarizes some compounds with similar structures and their unique features:

Compound NameSimilarityUnique Features
3-Bromo-2,6-difluorobenzaldehyde0.92Contains an aldehyde functional group
3-Bromo-2,6-difluorobenzoic acid0.90Contains a carboxylic acid functional group
3-Bromo-2,6-difluorophenylmethane0.87Lacks hydroxymethyl group
5-Bromo-2-fluorophenylmethanol0.90Fewer fluorine substituents
4-Bromo-2,6-difluorophenylmethanol0.85Different positioning of bromine and fluorine

This table illustrates how the specific combination of bromine and fluorine atoms along with the hydroxymethyl group contributes to the distinct chemical reactivity and potential biological activity of this compound compared to similar compounds.

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Activity : A study investigating the antimicrobial effects of fluorinated phenolic compounds found that modifications in the halogen positions significantly influenced their efficacy against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Against Cancer Cells : Research on analogs of halogenated benzene derivatives demonstrated promising results in inhibiting tumor growth in vitro through mechanisms involving apoptosis and necrosis in various cancer cell lines .
  • Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed that their interactions with DNA and cellular proteins could lead to significant alterations in cellular function, contributing to their anticancer effects .

Properties

Molecular Formula

C7H7BrF2O

Molecular Weight

225.03 g/mol

IUPAC Name

4-bromo-1,2-difluorobenzene;methanol

InChI

InChI=1S/C6H3BrF2.CH4O/c7-4-1-2-5(8)6(9)3-4;1-2/h1-3H;2H,1H3

InChI Key

LNCTZFRVTSNXQH-UHFFFAOYSA-N

Canonical SMILES

CO.C1=CC(=C(C=C1Br)F)F

Origin of Product

United States

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